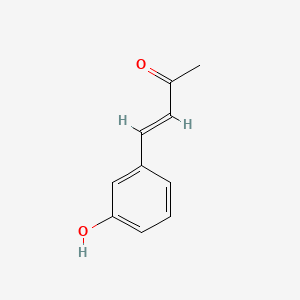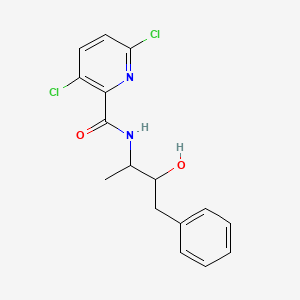
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethoxybenzamide is characterized by a pyridazin-3-yl ring attached to a phenyl ring via a nitrogen atom, and an ethylsulfonyl group attached to the pyridazin-3-yl ring.Chemical Reactions Analysis
While specific chemical reactions involving N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethoxybenzamide are not available, it’s worth noting that pyridazine derivatives, such as pyrrolidine, have been widely used in medicinal chemistry against a range of biological targets and physiological effects .Scientific Research Applications
Pharmacological Activities
Pyridazin-3 (2H)-ones, which are part of the compound’s structure, have been found to exhibit diverse pharmacological activities . These activities include antihypertensive, platelet aggregation inhibitory, cardiotonic, analgesic, anti-inflammatory, antinociceptive, and antiulcer activities . Recently, pyridazinones have also been reported as antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial agents .
Cardiovascular Effects
The introduction of a 6-substituted-phenyl group on the 4,5-dihydro-3(2H)-pyridazinones skeleton has been shown to enhance cardiovascular effects . A variety of 6-phenyl-4,5-dihydro-3(2H)-pyridazinones have been synthesized and examined for hypotensive activity .
Antitubercular Activity
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which share a similar structure with the compound, have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Anticancer and Cytotoxic Activity
Some derivatives of pyridazinones have been synthesized and reported for their cytotoxicity activity on three human tumor cell lines .
Antimicrobial Activity
Pyridazin-3 (2H)-ones have been reported to possess antimicrobial properties . This suggests that the compound could potentially be used in the development of new antimicrobial agents.
Anti-Inflammatory and Analgesic Activity
Pyridazin-3 (2H)-ones have been reported to possess pronounced analgesic and anti-inflammatory activities . This suggests that the compound could potentially be used in the development of new analgesic and anti-inflammatory drugs.
Anticonvulsant Activity
Pyridazin-3 (2H)-ones have been reported to possess anticonvulsant properties . This suggests that the compound could potentially be used in the development of new anticonvulsant drugs.
Antiasthmatic Activity
Pyridazin-3 (2H)-ones have been reported to possess antiasthmatic properties . This suggests that the compound could potentially be used in the development of new antiasthmatic drugs.
properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-4-30(26,27)20-10-9-19(23-24-20)14-5-7-16(8-6-14)22-21(25)15-11-17(28-2)13-18(12-15)29-3/h5-13H,4H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVQWYXSKMEIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

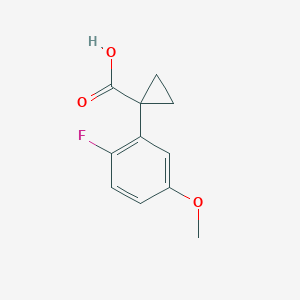
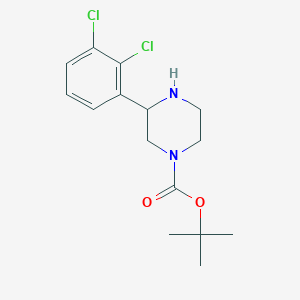
![N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide](/img/structure/B2441989.png)

![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2441993.png)
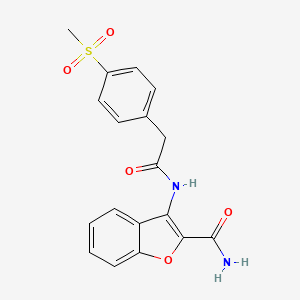
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2441995.png)
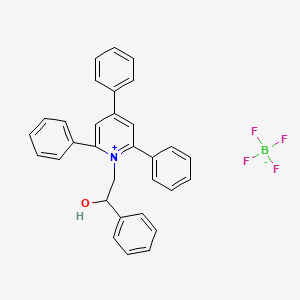
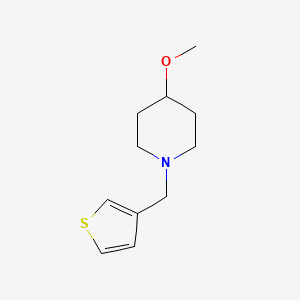

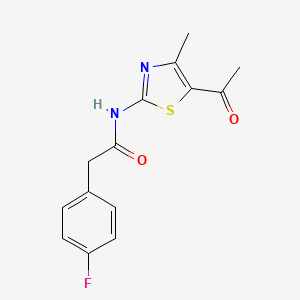
![5-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2442002.png)
